Cas no 216299-46-6 (3β-Amino-3-deoxydigitoxigenin Hemisuccinate N-Succinimidyl Ester)

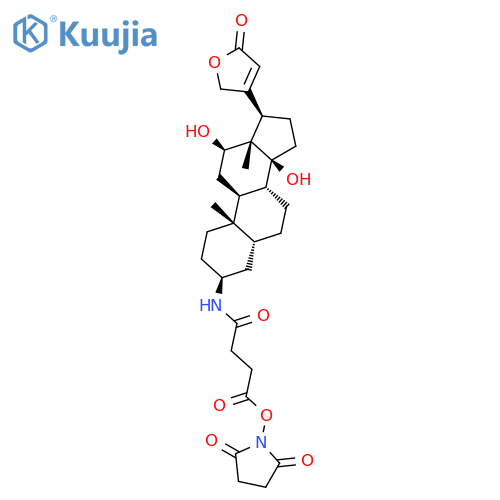

216299-46-6 structure

商品名:3β-Amino-3-deoxydigitoxigenin Hemisuccinate N-Succinimidyl Ester

CAS番号:216299-46-6

MF:C31H42N2O9

メガワット:586.67318

CID:825304

3β-Amino-3-deoxydigitoxigenin Hemisuccinate N-Succinimidyl Ester 化学的及び物理的性質

名前と識別子

-

- 3β-Amino-3-deoxydigitoxigenin Hemisuccinate N-Succinimidyl Ester

- 3β-Amino-3-deoxydigitoxigenin

- (2,5-dioxopyrrolidin-1-yl) 4-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]am

- 3-Amino-3-Deoxydigoxigenin Hemisuccinamide, Succinimidyl Ester

- A)-3-[[4-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-1,4-dioxobutyl]amino]-12,14-dihydroxycard-20(22)-enolide

- A,12

- A,5

- A-Amino-3-deoxydigitoxigenin Hemisuccinate N-Succinimidyl Ester

-

計算された属性

- せいみつぶんしりょう: 586.28900

じっけんとくせい

- PSA: 163.03000

- LogP: 2.86460

3β-Amino-3-deoxydigitoxigenin Hemisuccinate N-Succinimidyl Ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A603820-25mg |

3β-Amino-3-deoxydigitoxigenin Hemisuccinate N-Succinimidyl Ester |

216299-46-6 | 25mg |

$ 7520.00 | 2023-04-19 | ||

| BAI LING WEI Technology Co., Ltd. | 928187-5MG |

3β-Amino-3-deoxydigoxigenin hemisuccinamide, succinimidyl ester, 80%, single isomer |

216299-46-6 | 80% | 5MG |

¥ 3465 | 2022-04-26 | |

| A2B Chem LLC | AF33681-5mg |

3β-Amino-3-deoxydigitoxigenin |

216299-46-6 | 80% | 5mg |

$588.00 | 2024-01-01 | |

| BAI LING WEI Technology Co., Ltd. | A01928187-5mg |

3β-Amino-3-deoxydigitoxigenin Hemisuccinate N-Succinimidyl Ester |

216299-46-6 | 80% | 5mg |

¥4927 | 2023-11-24 |

3β-Amino-3-deoxydigitoxigenin Hemisuccinate N-Succinimidyl Ester 関連文献

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

4. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

216299-46-6 (3β-Amino-3-deoxydigitoxigenin Hemisuccinate N-Succinimidyl Ester) 関連製品

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 624-75-9(Iodoacetonitrile)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬